Fmoc-Lys(Pal-Glu-OtBu)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQXBYSAGYOQJW-ZAQUEYBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(Pal-Glu-OtBu)-OH for Researchers and Drug Development Professionals

Abstract

Fmoc-Lys(Pal-Glu-OtBu)-OH is a critical building block in modern peptide chemistry, primarily utilized in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine (B10760008) backbone, and a side chain functionalized with palmitic acid and a protected glutamic acid residue, makes it indispensable for the synthesis of acylated peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the production of the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide (B1674861), as well as its emerging applications as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and as a component in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and professionals in drug development.

Chemical Properties and Characterization

This compound is a white to off-white solid with the molecular formula C₄₆H₆₉N₃O₈ and a molecular weight of approximately 792.07 g/mol .[1][2][3] The structure consists of an L-lysine core where the α-amino group is protected by a base-labile Fmoc group. The ε-amino group is acylated with a palmitoyl-glutamic acid-OtBu moiety. This lipophilic side chain is crucial for enhancing the pharmacokinetic properties of the resulting peptides.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₄₆H₆₉N₃O₈ | [1][2] |

| Molecular Weight | 792.07 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| CAS Number | 1491158-62-3 | [1][2] |

| Storage | -20°C |

Analytical Data

The quality and purity of this compound are critical for successful peptide synthesis.[4][5] High-purity material is essential to avoid the introduction of impurities that can be difficult to remove in subsequent steps.

| Analysis | Typical Specification |

| Purity (HPLC) | ≥99.0% |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry (MS) | Conforms to molecular weight |

| Enantiomeric Purity | ≥99.8% for both Lys and Glu |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step liquid-phase synthesis. The general strategy involves the sequential coupling of the constituent parts: palmitic acid, glutamic acid (with a tert-butyl ester protecting group), and Fmoc-protected lysine.

Experimental Protocol: Liquid-Phase Synthesis

This protocol is a representative example based on methodologies described in the patent literature.[6]

Step 1: Synthesis of Palmitoyl-Glu-OtBu

-

Dissolve L-glutamic acid γ-tert-butyl ester (H-Glu-OtBu) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

-

Activate palmitic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as N-hydroxysuccinimide (HOSu) to form the activated ester (Palmitoyl-OSu).

-

Add the activated palmitic acid solution to the H-Glu-OtBu solution and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

-

Work up the reaction mixture by filtering off the dicyclohexylurea (DCU) byproduct and washing the organic phase with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Palmitoyl-Glu-OtBu.

Step 2: Synthesis of this compound

-

Activate the carboxylic acid of Palmitoyl-Glu-OtBu using a coupling agent and additive (e.g., DCC/HOSu or HATU/DIEA) in an appropriate solvent like DMF.

-

In a separate vessel, dissolve Fmoc-L-Lys-OH in an aqueous basic solution (e.g., sodium bicarbonate) or an organic solvent with a non-nucleophilic base.

-

Slowly add the activated Palmitoyl-Glu-OtBu solution to the Fmoc-L-Lys-OH solution at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to proceed at room temperature for several hours until completion.

-

Acidify the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to obtain this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Peptide Synthesis

This compound is a key intermediate in the synthesis of acylated peptides, most notably liraglutide. Its structure is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Role in Liraglutide Synthesis

Liraglutide is a 31-amino acid peptide analogue of human GLP-1, with a C16 fatty acid (palmitoyl) attached to the lysine at position 20 via a glutamic acid spacer.[7][8] This acylation significantly extends the half-life of the peptide in vivo by promoting binding to serum albumin.

H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys(Pal-Glu-OtBu) -Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH

Note: The acylated lysine is at position 20 of the liraglutide peptide sequence.

The synthesis of liraglutide is performed on a solid support (resin), typically starting from the C-terminal glycine. The peptide chain is elongated by sequential coupling of Fmoc-protected amino acids.

Role as a Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)

This compound can be adapted for use as a non-cleavable linker in the development of Antibody-Drug Conjugates (ADCs).[9] In this context, the lysine portion of the molecule is conjugated to a monoclonal antibody, and a cytotoxic payload is attached to the palmitoyl-glutamic acid side chain.

The non-cleavable nature of the linker ensures that the payload is only released upon the complete proteolytic degradation of the antibody in the lysosome of the target cancer cell.[4][10] This enhances the stability of the ADC in circulation and can reduce off-target toxicity.

Application in Proteolysis Targeting Chimeras (PROTACs)

The unique chemical features of this compound also lend themselves to its use as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The alkyl chain of the palmitic acid in this compound can serve as a flexible and lipophilic linker, which is often crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Conclusion

This compound is a versatile and indispensable reagent for advanced drug development. Its primary role as a key building block in the synthesis of the blockbuster drug liraglutide highlights its importance in metabolic disease therapeutics. Furthermore, its potential applications as a non-cleavable linker in ADCs and as a component of PROTACs demonstrate its broader utility in oncology and targeted protein degradation. The detailed information provided in this guide is intended to assist researchers and drug development professionals in effectively utilizing this compound in their research and development endeavors.

References

- 1. scispace.com [scispace.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 5. nbinno.com [nbinno.com]

- 6. WO2015100876A1 - Method for preparing liraglutide - Google Patents [patents.google.com]

- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Liraglutide [pdb101.rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

Fmoc-Lys(Pal-Glu-OtBu)-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of Fmoc-Lys(Pal-Glu-OtBu)-OH, a critical building block in modern peptide synthesis, particularly in the development of therapeutic peptides such as GLP-1 receptor agonists.

Core Structure and Physicochemical Properties

This compound is a complex amino acid derivative meticulously designed for solid-phase peptide synthesis (SPPS). The N-α-amino group of lysine (B10760008) is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The ε-amino group is acylated with a palmitoylated glutamic acid, where the γ-carboxyl group of the glutamic acid is protected as a tert-butyl (OtBu) ester. This unique structure imparts both lipophilicity, due to the palmitoyl (B13399708) chain, and a handle for further peptide elongation.

The molecule's IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid[1].

Visualization of the Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₆₉N₃O₈ | [1] |

| Molecular Weight | 792.1 g/mol | [1] |

| Appearance | White to off-white solid or powder | [2] |

| Purity (by HPLC) | ≥98.0% to 99.93% | [2][3] |

| Storage Temperature | -20°C | [2][4][5] |

| Solubility | Insoluble in water (2.5E-6 g/L at 25°C) | [2] |

| 1H NMR Spectrum | Consistent with structure | [3] |

| Mass Spectrometry | Consistent with structure | [3] |

Experimental Protocols

This compound is a key intermediate in the synthesis of acylated peptides, most notably the GLP-1 receptor agonist, Liraglutide. Its incorporation into a growing peptide chain can be achieved through two primary strategies: the direct coupling of the pre-formed this compound building block, or the sequential on-resin modification of a lysine residue.

Direct Coupling in Solid-Phase Peptide Synthesis (SPPS)

This method involves the direct coupling of the entire this compound moiety to the N-terminus of the resin-bound peptide. Due to the steric bulk of this amino acid derivative, optimized coupling conditions are crucial for achieving high yields.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), HBTU/HOBt (2-4 equivalents), and DIPEA (4-8 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored by a Kaiser test.

-

Washing: After completion of the coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the newly added lysine derivative, preparing it for the next coupling cycle.

-

Washing: Wash the resin with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene adduct.

Peptide Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. For peptides containing the lipophilic Pal-Glu-OtBu moiety, a standard TFA-based cleavage cocktail with appropriate scavengers is typically employed.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

-

Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

Role in GLP-1 Receptor Agonist Synthesis

This compound is a cornerstone in the synthesis of long-acting GLP-1 receptor agonists like Liraglutide. The palmitoyl group facilitates the binding of the peptide to albumin in the bloodstream, thereby extending its half-life and enabling once-daily administration for the treatment of type 2 diabetes.

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the logical workflow for the incorporation of this compound into a peptide chain during solid-phase peptide synthesis.

Caption: Workflow for incorporating this compound in SPPS.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide › SPbU Researchers Portal [pureportal.spbu.ru]

- 5. benchchem.com [benchchem.com]

Fmoc-Lys(Pal-Glu-OtBu)-OH: A Comprehensive Technical Guide for Drug Development

CAS Number: 1491158-62-3

This in-depth technical guide provides a comprehensive overview of Fmoc-Lys(Pal-Glu-OtBu)-OH, a critical building block for researchers, scientists, and drug development professionals. This document details its chemical properties, applications in peptide synthesis, and its emerging role in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a protected amino acid derivative essential for the synthesis of modified peptides.[1][2] The N-α-Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection of the alpha-amino group, which can be easily removed during solid-phase peptide synthesis (SPPS).[2] The side chain of the lysine (B10760008) residue is acylated with a palmitoyl-glutamic acid-OtBu moiety, introducing a lipophilic tail. This fatty acid modification is crucial for enhancing the pharmacokinetic properties of therapeutic peptides, notably by promoting albumin binding and extending their in-vivo half-life.

| Property | Value | Source |

| Molecular Formula | C46H69N3O8 | [3] |

| Molecular Weight | 792.06 g/mol | [4] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Purity (HPLC) | ≥99% | [2] |

| Enantiomeric Purity (Lys and Glu) | ≥99.8% | [2] |

| Storage | -20°C, protected from light and moisture | [5] |

Physicochemical Properties

| Property | Value | Method | Source |

| Boiling Point | 944.2 ± 65.0 °C | Predicted | |

| Density | 1.099 ± 0.06 g/cm³ | Predicted | |

| pKa | 3.88 ± 0.21 | Predicted |

Applications in Drug Development

The primary application of this compound is in the synthesis of acylated peptides, most notably the glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity.

Synthesis of Liraglutide

This compound is a key building block for the solid-phase synthesis of Liraglutide.[1] Liraglutide is a long-acting GLP-1 analogue where the fatty acid side chain is attached to a lysine residue, enabling it to bind to albumin in the bloodstream, thereby prolonging its therapeutic effect. The use of this pre-acylated and protected lysine derivative simplifies the synthesis process by avoiding on-resin acylation, which can be inefficient and lead to side reactions.

Antibody-Drug Conjugates (ADCs)

This molecule also serves as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[3] In this context, the palmitoyl-glutamic acid portion acts as a spacer that connects a cytotoxic payload to the antibody. The lipophilic nature of the linker can influence the overall properties of the ADC, such as its stability and cell permeability.

Proteolysis Targeting Chimeras (PROTACs)

This compound can be utilized as an alkyl chain-based linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination. The alkyl chain of this linker provides a hydrophobic and flexible connection between the target-binding and E3 ligase-binding moieties.[]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow for Liraglutide

The following is a generalized workflow for the synthesis of Liraglutide utilizing this compound. Specific reagents, reaction times, and temperatures may vary depending on the scale and specific laboratory protocols.

Caption: Solid-Phase Synthesis Workflow for Liraglutide.

Conceptual Workflow for ADC Synthesis

The diagram below illustrates the general concept of incorporating this compound as a linker in an Antibody-Drug Conjugate.

References

An In-depth Technical Guide to Fmoc-Lys(Pal-Glu-OtBu)-OH: A Key Building Block in Modern Peptide Therapeutics

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Fmoc-Lys(Pal-Glu-OtBu)-OH, a critical amino acid derivative used in the synthesis of complex peptide-based therapeutics. The document details its chemical properties, applications in drug development, and relevant experimental protocols, offering valuable insights for professionals in the field.

Core Chemical and Physical Properties

This compound is a protected amino acid derivative specifically designed for use in Solid-Phase Peptide Synthesis (SPPS).[1] The molecule consists of a lysine (B10760008) backbone where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The epsilon-amino group of the lysine is acylated with a palmitoylated glutamic acid, which has its gamma-carboxyl group protected by a tert-butyl (OtBu) ester.[1] This intricate structure allows for the controlled, stepwise assembly of complex peptides.[1][2][3]

Below is a summary of its key quantitative data:

| Property | Value | Source(s) |

| Molecular Weight | 792.06 g/mol | [4][5] |

| 792.07 g/mol | [1][6][7] | |

| 792.1 g/mol | [8][9] | |

| Molecular Formula | C₄₆H₆₉N₃O₈ | [5][6][7][8][9] |

| CAS Number | 1491158-62-3 | [6][7][9] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid | [8] |

| Purity (Typical) | ≥ 99% (HPLC) | [10] |

| Enantiomeric Purity | ≥ 99.8% (for both Lys and Glu) | [10] |

| Appearance | White Powder | [1] |

| Storage Condition | -20°C | [7][9] |

Key Applications in Drug Development

The unique structure of this compound makes it an indispensable building block in the synthesis of acylated peptides, particularly long-acting GLP-1 (Glucagon-Like Peptide-1) receptor agonists used in the treatment of type 2 diabetes and obesity.[5][11] The attached palmitoyl (B13399708) group, a 16-carbon fatty acid, facilitates non-covalent binding to serum albumin in the bloodstream, significantly extending the peptide's in-vivo half-life.

Primary applications include:

-

Synthesis of Liraglutide (B1674861): This compound is a critical intermediate in the synthesis of Liraglutide, a widely used GLP-1 analog for treating type 2 diabetes.[5][11] The palmitoyl-glutamic acid side chain is essential for its protracted mechanism of action.

-

Development of Novel Peptide Therapeutics: It serves as a cornerstone for creating new peptide drug candidates where extended duration of action is a desired pharmacological property.[2][12]

-

Antibody-Drug Conjugates (ADCs): It is described as a non-cleavable linker for the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic agents to tumor cells.[4][5]

-

PROTACs: The molecule can also be used as an alkyl chain-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), an emerging therapeutic modality designed to degrade specific target proteins.[4][5]

Experimental Protocols: Synthesis and Utilization

This compound is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

-

Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amine group for the next coupling step.

-

Activation and Coupling: this compound is pre-activated in solution. This is typically achieved by mixing it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in a solvent like DMF. The activated amino acid is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion, forming a new peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support. This is typically done using a strong acid "cocktail" (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane). This step also removes the acid-labile side-chain protecting groups, including the OtBu group on the glutamic acid residue.

-

Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

A patented method describes the synthesis of the title compound itself via a liquid-phase approach before its use in SPPS.[13]

-

Synthesis of Palmitoyl-Glu-OtBu: Palmitic acid is activated (e.g., with DCC/HOSu) and reacted with H-Glu-OtBu to form the acylated dipeptide fragment.[13]

-

Activation of Dipeptide: The resulting Palmitoyl-Glu-OtBu is then activated, again using a system like DCC/HOSu.[13]

-

Final Coupling: The activated dipeptide is reacted with Fmoc-Lys-OH to yield the final product, this compound.[13]

-

Purification: The final product is purified and can then be used as a building block in the solid-phase synthesis of a larger peptide like Liraglutide.[13]

Conclusion

This compound is a highly specialized and enabling chemical reagent. Its sophisticated design, combining orthogonal protecting groups with a lipid moiety, is central to the successful synthesis of long-acting peptide therapeutics that have had a significant impact on modern medicine. For researchers and drug developers, a thorough understanding of its properties and protocols is essential for leveraging its full potential in the creation of next-generation peptide drugs, ADCs, and PROTACs.

References

- 1. CAS 1491158-62-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 1491158-62-3 [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-Lys-(Pal-Glu-OtBu)-OH - CD Bioparticles [cd-bioparticles.net]

- 8. This compound | C46H69N3O8 | CID 72188630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 1491158-62-3 | BroadPharm [broadpharm.com]

- 10. Fmoc-Lys(palmitoyl-Glu-OtBu)-OH [cem.com]

- 11. Fmoc-Lys(palmitoyl-Glu-OtBu)-OH | 1491158-62-3 | FF111430 [biosynth.com]

- 12. nbinno.com [nbinno.com]

- 13. WO2015100876A1 - Method for preparing liraglutide - Google Patents [patents.google.com]

The Pivotal Role of the Palmitoyl Group in Fmoc-Lys(Pal-Glu-OtBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Pal-Glu-OtBu)-OH is a critical building block in modern peptide synthesis, enabling the introduction of a lipophilic moiety to enhance the therapeutic potential of peptides. This in-depth technical guide explores the multifaceted role of the palmitoyl (B13399708) group within this reagent, providing detailed insights into its impact on peptide properties, synthesis protocols, and applications in drug development.

Chemical Structure and Properties of this compound

This compound is a protected amino acid derivative meticulously designed for solid-phase peptide synthesis (SPPS). Its structure comprises four key components:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: An N-terminal protecting group, stable under acidic conditions but readily cleaved by a secondary amine base like piperidine (B6355638), allowing for sequential peptide chain elongation.

-

Lysine (B10760008) backbone: Provides the primary amino acid scaffold.

-

Palmitoyl-Glutamic acid-OtBu side chain: This lipophilic side chain is the defining feature of the molecule.

-

Palmitoyl group: A 16-carbon saturated fatty acid, which dramatically increases the hydrophobicity of the molecule.

-

Glutamic acid spacer: Links the palmitoyl group to the lysine side chain.

-

OtBu (tert-butyl) group: A protecting group for the glutamic acid's gamma-carboxyl group, preventing unwanted side reactions during synthesis. It is cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.

-

The strategic placement of these components allows for the controlled incorporation of a lipid moiety into a growing peptide chain, a technique known as lipidation.

The Core Function of the Palmitoyl Group

The introduction of the palmitoyl group via this compound imparts several crucial properties to the resulting peptide, significantly influencing its pharmacokinetic and pharmacodynamic profile.

Enhanced Lipophilicity and Membrane Interaction

The long alkyl chain of the palmitoyl group dramatically increases the lipophilicity of the peptide. This increased hydrophobicity is essential for:

-

Membrane Association: Palmitoylated peptides can more readily interact with and anchor to cell membranes, which can be crucial for modulating the activity of membrane-bound receptors or facilitating cellular uptake.[1]

-

Self-Assembly: The amphipathic nature of lipidated peptides, with a hydrophilic peptide head and a hydrophobic lipid tail, drives their self-assembly into various nanostructures, such as micelles and fibrils, in aqueous environments.[2][3] This self-assembly can serve as a depot effect, slowly releasing the monomeric active form of the peptide.

Prolonged Half-Life and Reduced Clearance

A major challenge in peptide-based drug development is their rapid in vivo clearance. The palmitoyl group addresses this by:

-

Albumin Binding: The hydrophobic palmitoyl chain facilitates strong, reversible binding to serum albumin, a long-lived plasma protein.[4][5] This complex acts as a circulating reservoir, protecting the peptide from enzymatic degradation and renal clearance, thereby extending its plasma half-life from minutes to hours or even days.[4]

-

Oligomerization: Palmitoylated peptides can form oligomers in solution, which can also contribute to a delayed absorption and clearance profile.[6][7]

Applications in Advanced Drug Modalities

The unique properties conferred by the palmitoyl group make this compound a valuable tool for developing sophisticated therapeutic platforms:

-

Antibody-Drug Conjugates (ADCs): This building block can be used as a non-cleavable linker in the synthesis of ADCs.[8][9][10] The palmitoyl group provides a stable, hydrophobic connection between the antibody and the cytotoxic payload.

-

PROteolysis TArgeting Chimeras (PROTACs): The alkyl chain of the palmitoyl group can serve as a linker in PROTACs, connecting the target protein binder and the E3 ligase ligand.[8][11][12] The length and nature of this linker are critical for the efficacy of the resulting PROTAC.

Experimental Protocols

The following section provides a generalized protocol for the use of this compound in solid-phase peptide synthesis, with the synthesis of Liraglutide (B1674861), a long-acting GLP-1 receptor agonist, as a key example.

Solid-Phase Peptide Synthesis (SPPS) of a Palmitoylated Peptide

This protocol outlines the manual synthesis of a peptide incorporating the palmitoyl moiety.

Materials:

-

Appropriate resin (e.g., pre-loaded Wang or 2-chlorotrityl chloride resin)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

Base (e.g., DIPEA or NMM)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Diethyl ether

Workflow Diagram:

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 3.9 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

For the coupling of this compound, a double coupling or extended reaction time may be necessary due to its bulkiness.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

-

Washing: Wash the resin with DMF and then DCM and dry.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification of Palmitoylated Peptides by RP-HPLC

The high hydrophobicity of palmitoylated peptides requires optimization of standard RP-HPLC protocols.

Typical Conditions:

-

Column: C8 or C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: A linear gradient with a slower increase in the percentage of mobile phase B is often required to achieve good separation. The final percentage of acetonitrile may need to be higher than for non-lipidated peptides.

-

Detection: UV at 214 nm and 280 nm.

A patent for the synthesis of liraglutide describes a purification method using a C8 column with a TFA/acetonitrile mobile phase.[13] Another protocol suggests purification on a C18 column with a gradient of 5% to 100% acetonitrile with 0.1% TFA.[14]

Quantitative Data on the Effects of the Palmitoyl Group

The following table summarizes key quantitative data related to the biophysical properties of liraglutide, a peptide containing the Pal-Glu-OtBu moiety.

| Property | Value | Method | Significance | Reference(s) |

| Self-Aggregation | Forms heptamers | Biophysical analysis | Contributes to delayed subcutaneous absorption. | [4] |

| Critical Aggregation Concentration (CAC) | ~4.3 µM | Pyrene fluorescence assay | Indicates the concentration at which self-assembly into larger structures occurs. | [7] |

| Albumin Binding Affinity (in vitro) | High | NMR and SPR spectroscopy | Key mechanism for extending in vivo half-life. | [6] |

| Impact of Albumin Glycation on Binding | 5- to 7-fold decreased affinity | 19F NMR | Glycation of albumin in diabetic patients can reduce the efficacy of the drug. | [5][15] |

| Size of Aggregates | Monomers, dimers, and higher-order aggregates detected | Size Exclusion Chromatography (SEC) | Important for quality control and understanding formulation stability. | [8][11] |

Signaling Pathway and Mechanism of Action

The palmitoyl group in molecules like liraglutide is crucial for their sustained action on signaling pathways. Liraglutide is a GLP-1 receptor agonist, and its prolonged half-life allows for continuous stimulation of this pathway.

Mechanism of Action Diagram:

Caption: Simplified signaling pathway of a long-acting GLP-1 receptor agonist like liraglutide.

The sustained presence of liraglutide in the bloodstream, due to its albumin binding, leads to prolonged activation of the GLP-1 receptor on pancreatic beta-cells. This activation stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), ultimately leading to enhanced glucose-dependent insulin secretion.

Conclusion

The palmitoyl group, strategically incorporated into peptides via this compound, is a powerful tool in modern drug development. Its ability to enhance lipophilicity, promote self-assembly, and facilitate albumin binding provides a robust mechanism for extending the in vivo half-life of therapeutic peptides. This has been successfully demonstrated in the development of long-acting GLP-1 receptor agonists like liraglutide. Furthermore, its potential as a non-cleavable linker in ADCs and PROTACs opens up new avenues for the design of next-generation targeted therapies. A thorough understanding of the properties and synthetic considerations of this key building block is therefore essential for researchers and scientists working at the forefront of peptide-based drug discovery.

References

- 1. Application of Af4-Multidetection to Liraglutide in Its Formulation: Preserving and Representing Native Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method of liraglutide (2017) | Yuan Shujie | 6 Citations [scispace.com]

- 3. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 4. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycation of human serum albumin impairs binding to the glucagon-like peptide-1 analogue liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligomerization, albumin binding and catabolism of therapeutic peptides in the subcutaneous compartment: An investigation on lipidated GLP-1 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. A Novel Method for Liraglutide Synthesis and Purification [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. Aggregate Analysis of Liraglutide Using Biozen dSEC-1 [phenomenex.com]

- 12. chempep.com [chempep.com]

- 13. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The OtBu Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Protection in Peptide Synthesis

The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. It involves the sequential coupling of amino acids to form a polypeptide chain with a specific sequence.[1] To ensure the fidelity of this sequence and prevent unwanted side reactions, the reactive functional groups on the amino acid side chains must be temporarily masked or "protected".[2] The choice of protecting groups is critical and is governed by the principle of orthogonality , where different protecting groups can be removed under distinct chemical conditions without affecting others.[3][4]

In the widely adopted Fmoc/tBu strategy for Solid-Phase Peptide Synthesis (SPPS), the tert-butyl (tBu) group, particularly as a tert-butyl ester (OtBu), serves as a key side-chain protecting group.[5] It is predominantly used for the carboxyl side chains of acidic amino acids like Aspartic Acid (Asp) and Glutamic Acid (Glu).[1][6] This guide provides a comprehensive technical overview of the OtBu protecting group, covering its function, chemical properties, application, and the experimental protocols essential for its successful implementation.

Core Function and Chemical Properties of the OtBu Group

The primary role of the OtBu group is to mask the nucleophilicity of the side-chain carboxyl group on amino acids such as glutamic acid and aspartic acid.[7] This prevents the side chain from participating in undesired reactions, such as branching or side-chain acylation, during the peptide elongation process.[7]

Key Chemical Properties:

-

Stability: The OtBu group is a tert-butyl ester that provides significant steric hindrance around the protected carboxyl group.[7] It is exceptionally stable under the basic and nucleophilic conditions used in Fmoc-based SPPS, particularly the repetitive treatments with piperidine (B6355638) solution to remove the Nα-Fmoc group.[1][7]

-

Acid Lability: The OtBu ester is readily and specifically cleaved under strong acidic conditions.[7] This property forms the basis of the final deprotection step, which is typically performed concurrently with the cleavage of the peptide from the solid-phase resin.[7][8]

The Principle of Orthogonality: Fmoc/tBu Strategy

The success of modern peptide synthesis hinges on orthogonal protection schemes.[9] The Fmoc/tBu strategy is a prime example of this principle, allowing for the selective deprotection of different groups at various stages of the synthesis.[7]

-

Nα-Amino Protection (Temporary): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the incoming amino acid. It is labile to basic conditions and is removed before each coupling step using a dilute solution of a base, typically piperidine.[1]

-

Side-Chain Protection (Permanent): Acid-labile groups, primarily based on the tert-butyl cation (e.g., OtBu for Asp/Glu, tBu ether for Ser/Thr/Tyr, and Boc for Lys), protect the reactive side chains.[5][9] These groups remain intact during the base-mediated Fmoc removal and are only cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[5]

This orthogonal system ensures that the peptide chain is elongated in the correct sequence without compromising the integrity of the side chains.[9]

Mechanism of OtBu Group Cleavage

The removal of the OtBu protecting group proceeds via an acid-catalyzed E1 elimination mechanism. This reaction is highly efficient and is a critical part of the final "global deprotection" step in SPPS.[7]

The process involves three key stages:

-

Protonation: A strong acid, most commonly Trifluoroacetic Acid (TFA), protonates the ester oxygen of the OtBu group.[7][8]

-

Carbocation Formation: The carbon-oxygen bond cleaves, resulting in the formation of the deprotected carboxylic acid side chain and a stable tertiary tert-butyl carbocation.[7][8]

-

Scavenging: The highly reactive tert-butyl carbocation is neutralized by a "scavenger" molecule included in the cleavage cocktail.[7] Common scavengers include triisopropylsilane (B1312306) (TIS) or water. This step is crucial to prevent the carbocation from causing unwanted alkylation of sensitive amino acid residues like tryptophan, cysteine, or methionine.[6][7][10]

Role and Workflow in Solid-Phase Peptide Synthesis (SPPS)

The OtBu group is integral to the Fmoc/tBu SPPS workflow, ensuring that the side chains of acidic amino acids remain inert throughout the iterative coupling and deprotection cycles.[7] This prevents the formation of impurities and ensures high yields and purity of the final peptide, which is particularly critical in the synthesis of peptide-based active pharmaceutical ingredients (APIs).[7]

The general workflow incorporating an OtBu-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) is as follows:

Potential Side Reactions and Mitigation

While highly effective, the use and removal of OtBu groups can be associated with certain side reactions.

-

t-Butylation: As mentioned, the primary side reaction is the alkylation of nucleophilic side chains by the tert-butyl carbocation generated during cleavage.[10] This is particularly problematic for Cysteine, where S-tert-butylation can occur.[11] The use of an optimized scavenger cocktail is the primary mitigation strategy.

-

Aspartimide Formation: Peptides containing Aspartic Acid are prone to forming a five-membered ring aspartimide intermediate, especially when the following residue is small (e.g., Gly, Ala, Ser).[12] This can occur during the basic piperidine treatment for Fmoc removal. While OtBu protection can minimize this, bulkier protecting groups have been developed to further suppress this side reaction.[13][14]

-

Incomplete Cleavage: The tBu ethers on Serine (Ser) and Threonine (Thr) are generally more stable than the tBu esters on Asp and Glu.[6] In peptides containing these residues, cleavage conditions (time, TFA concentration) may need to be optimized to ensure complete deprotection.[6]

Quantitative Data Summary

Direct quantitative comparisons of OtBu performance can be context-dependent. The following tables summarize available data on stability and side reactions.

Table 1: Qualitative Stability and Cleavage of tBu-Based Protecting Groups

| Protected Residue | Protecting Group Type | Relative Stability | Cleavage Notes |

|---|---|---|---|

| Asp(OtBu), Glu(OtBu) | tert-butyl ester | Standard | Efficiently cleaved under standard TFA conditions.[6] |

| Ser(tBu), Thr(tBu) | tert-butyl ether | More Stable | May require longer cleavage times or higher TFA concentrations for complete removal compared to tBu esters.[6] |

| Tyr(tBu) | tert-butyl ether | More Stable | Similar stability to Ser(tBu) and Thr(tBu).[6] |

| Cys(Trt) vs. tBu Cation | Trityl | N/A | The liberated Cys thiol is highly susceptible to alkylation by tBu cations from other protecting groups.[11] |

Table 2: Effect of Cleavage Conditions on S-t-Butylation of Cysteine Data from a study on linear somatostatin (B550006) containing Cys(Trt).[11]

| Cleavage Cocktail (TFA/TIS/H₂O) | Temperature | Time | Total S-t-Butylation (%) |

|---|---|---|---|

| 95:2.5:2.5 | 25 °C | 1 hour | 18.6% (15.2% + 3.4%) |

| 95:2.5:2.5 | 40 °C | 30 min | 18.8% |

| 95:2.5:2.5 | 40 °C | 2 hours | 32.3% |

| 89:1 (TFMSA):2.5:7.5 | Room Temp | 30 min | 29.7% |

TIS: Triisopropylsilane, TFMSA: Trifluoromethanesulfonic acid

This data indicates that increased temperature and time can significantly increase the S-t-butylation side reaction.[11] The study concluded that an optimized cocktail containing additional scavengers (e.g., thioanisole (B89551), DMS, DTT) was beneficial in reducing this side reaction.[11]

Experimental Protocols

Protocol 1: General Cycle for Fmoc-SPPS with an OtBu-Protected Amino Acid

This protocol outlines a single coupling cycle on a solid-phase resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH (3-5 equivalents)

-

Coupling reagent (e.g., HBTU/HOBt, HATU) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% Piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Methanol

Methodology:

-

Swell the Resin: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

-

Coupling: a. Pre-activate the Fmoc-AA(OtBu)-OH by dissolving it with the coupling reagent and HOBt (if used) in DMF. Add the base (DIPEA) and allow to react for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction (a negative test indicates a free amine is no longer present).

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including OtBu.

Materials:

-

Dried peptide-resin (e.g., 100 mg)

-

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5% (Note: The choice of cocktail depends on the peptide sequence. For peptides with Cys, a scavenger like EDT is crucial. For Trp, thioanisole is beneficial. A common simple cocktail is TFA/TIS/H₂O 95:2.5:2.5).[11]

-

-

Cold diethyl ether

-

Centrifuge

Methodology:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (e.g., 2-5 mL for 100 mg of resin). Ensure the resin is fully submerged.

-

Agitate the mixture at room temperature for 2-3 hours. The reaction time may be extended for peptides with more stable protecting groups like Arg(Pbf) or Ser/Thr(tBu).[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10-fold excess) of cold diethyl ether.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

-

Carefully decant the ether. Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by HPLC).

Conclusion

The OtBu protecting group is an indispensable tool in modern peptide chemistry, particularly within the Fmoc/tBu SPPS framework.[7] Its robust stability to basic conditions and clean lability under strong acid provide the orthogonal handle necessary for the systematic and efficient assembly of complex peptides.[7] For researchers and professionals in drug development, a thorough understanding of its chemical properties, cleavage mechanism, and potential side reactions is fundamental. Proper application, particularly with optimized cleavage cocktails, ensures the reliable production of high-purity peptides destined for both fundamental research and therapeutic applications.[7][15]

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. biosynth.com [biosynth.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Introduction to lipidated amino acids in peptide chemistry

An In-depth Technical Guide to Lipidated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptide Lipidation

Lipidation, the covalent attachment of a lipid moiety to a peptide or protein, is a critical post-translational modification that plays a pivotal role in numerous biological processes.[1] In the realm of peptide chemistry and drug development, synthetic lipidation has emerged as a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates.[2][3] By modulating a peptide's physicochemical characteristics, lipidation can significantly improve its pharmacokinetic and pharmacodynamic profile.[4][5]

The core principle behind this strategy is the conjugation of a fatty acid or other lipidic group to an amino acid residue within the peptide sequence. This modification increases the peptide's hydrophobicity, which in turn influences its solubility, stability against enzymatic degradation, ability to interact with and cross cell membranes, and its circulation half-life.[1][5] The lipid tail can facilitate binding to serum albumin, a natural carrier protein in the bloodstream, effectively creating a circulating depot that reduces renal clearance and prolongs the peptide's duration of action.[6] Marketed drugs such as liraglutide (B1674861) and semaglutide (B3030467) for type 2 diabetes are prominent examples of the clinical success of this approach.[2][7]

The site of lipidation, the length of the fatty acid chain, and the nature of the linker used to attach the lipid are all critical parameters that can be fine-tuned to optimize the desired biological activity and therapeutic profile.[4][6] Lipidation can stabilize secondary structures, such as α-helices, which can be crucial for receptor binding and biological function.[6][8] This guide provides a technical overview of the synthesis, biophysical properties, and applications of lipidated amino acids in modern peptide chemistry.

Synthesis of Lipidated Peptides

The synthesis of lipidated peptides is most commonly and efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the peptide chain on a solid support, with the lipid moiety being introduced at a specific site. A flexible and efficient solid-phase synthesis approach is crucial for producing pure lipidated peptides in sufficient quantities for research and development.[9][10]

Key Synthetic Strategies:

-

Lipidated Amino Acid Building Blocks: Pre-synthesized amino acids carrying the lipid group on their side chain (e.g., on the ε-amino group of lysine) are incorporated during the standard SPPS cycle.

-

On-Resin Lipidation: The peptide is first assembled on the resin, and then a fatty acid is coupled to a specific deprotected amino acid side chain before the final cleavage from the support.[6] This approach offers flexibility in the choice of lipid.

A critical aspect of the synthesis is the use of an orthogonal protection group strategy. This ensures that the specific amino acid side chain to be lipidated can be selectively deprotected without affecting other protecting groups on the peptide or the linker to the solid support.[11][12] The choice of linker is also important, with options like the hydrazide linker allowing for cleavage under mild oxidative conditions.[11][13]

Generalized Experimental Protocol: Solid-Phase Synthesis of a Lipidated Peptide

This protocol outlines a general procedure for the synthesis of a peptide with a palmitoylated lysine (B10760008) residue using Fmoc-SPPS.

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

-

-

Fmoc-Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amino acid.

-

Repeat the piperidine treatment once more.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the sequence.

-

To introduce the lipid, use an amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Lys(Mtt)-OH).

-

-

On-Resin Lipidation:

-

Once the full peptide chain is assembled, selectively remove the Mtt group from the lysine side chain using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Wash the resin thoroughly.

-

Couple palmitic acid to the deprotected lysine ε-amino group using a coupling reagent like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) for an extended period (e.g., 24 hours).[6]

-

-

Cleavage and Deprotection:

-

Wash and dry the resin.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the lipidated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

-

Experimental Workflow Diagram

Biophysical Properties and Quantitative Data

Lipidation significantly alters the biophysical properties of peptides.[8] These changes are fundamental to their enhanced therapeutic efficacy. Key modifications include increased helicity, a higher propensity for self-aggregation, and altered solubility.[6]

Impact on Secondary Structure

Lipidation can thermodynamically stabilize helical secondary structures in peptides that are otherwise unstructured in aqueous solutions.[6] This is particularly important for peptides that bind to receptors in a helical conformation. The hydrophobic lipid chain can engage in intramolecular interactions with the peptide backbone, favoring a more ordered state.

Quantitative Effects of Lipidation

The following table summarizes quantitative data from a study on lipidated glucagon (B607659) analogs, illustrating the impact of lipidation site and structure on receptor potency and helicity.[6]

| Peptide Analog (Modification) | GCGR EC50 (nM) | GLP-1R EC50 (nM) | % Helicity (Aqueous) | % Helicity (TFE) |

| Non-acylated Peptide | 0.45 | 12.8 | 15% | 45% |

| Lys10-γGlu-γGlu-C16 | 0.05 | 0.09 | 48% | 62% |

| Lys12-γGlu-γGlu-C16 | 0.04 | 0.06 | 35% | 48% |

| Lys16-γGlu-γGlu-C16 | 0.11 | 0.18 | 40% | 72% |

| Lys20-γGlu-γGlu-C16 | 0.08 | 0.25 | 42% | 60% |

Data synthesized from Ward et al. (2013). EC50 represents the half-maximal effective concentration. TFE (trifluoroethanol) is a solvent that promotes helix formation.[6]

Physical Properties of Standard Amino Acids

Understanding the intrinsic properties of the amino acids being modified is essential for designing lipidated peptides.

| Amino Acid | Code | Hydropathy | Charge (pH 7.4) |

| Arginine | R | Hydrophilic | + |

| Lysine | K | Hydrophilic | + |

| Aspartate | D | Hydrophilic | - |

| Glutamate | E | Hydrophilic | - |

| Serine | S | Hydrophilic | Neutral |

| Cysteine | C | Moderate | Neutral |

| Glycine | G | Hydrophobic | Neutral |

| Alanine | A | Hydrophobic | Neutral |

| Leucine | L | Hydrophobic | Neutral |

| Phenylalanine | F | Hydrophobic | Neutral |

This table provides a reference for the properties of common amino acids.[14]

Role in Cellular Signaling

Many critical signaling proteins are naturally lipidated to ensure their proper localization and function, particularly at the cell membrane.[2][15] For instance, the Ras family of small GTPases, which are central to cell proliferation and differentiation pathways, require farnesylation (a type of prenylation) to anchor them to the inner leaflet of the plasma membrane.[12][15] Dysregulation of Ras signaling is a hallmark of many cancers.

Synthetic lipidated peptides that mimic the C-terminal motifs of these proteins are invaluable tools for studying the enzymes involved in these pathways (e.g., farnesyltransferase) and for developing potential inhibitors.

Ras Signaling Pathway Overview

The diagram below illustrates a simplified representation of the Ras signaling pathway, highlighting the critical role of membrane association.

References

- 1. lifetein.com [lifetein.com]

- 2. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Converting peptides into drug leads by lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptide lipidation stabilizes structure to enhance biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Solid-phase synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Solid-phase synthesis of lipidated peptides. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solid-phase synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. アミノ酸の物性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Utilizing Fmoc-Lys(Pal-Glu-OtBu)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Lys(Pal-Glu-OtBu)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the development of acylated peptide therapeutics like GLP-1 receptor agonists. This document will delve into its chemical properties, detailed experimental protocols for its use, and strategies to overcome common challenges, enabling both beginners and experienced researchers to effectively incorporate this modified amino acid into their synthetic workflows.

Introduction to this compound

This compound is a pseudoproline dipeptide derivative of lysine (B10760008) where the ε-amino group is acylated with a palmitoylated glutamic acid moiety. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of the glutamic acid is protected by the acid-labile tert-butyl (OtBu) group. This trifunctional amino acid is instrumental in introducing a lipid modification to a peptide sequence, a strategy often employed to enhance the peptide's pharmacokinetic profile by promoting albumin binding and extending its in vivo half-life.[1]

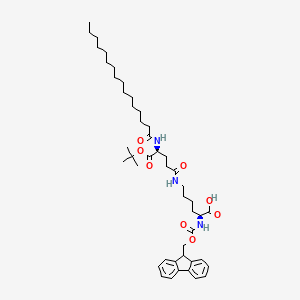

The structure of this compound is presented below:

Caption: Chemical Structure and Protecting Groups of this compound.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C46H69N3O8 | [2] |

| Molecular Weight | 792.07 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Purity (typical) | ≥95% (HPLC) | [3] |

| Solubility | Soluble in DMF, NMP, and DCM | |

| Storage | Store at -20°C, protected from light and moisture. | [4] |

Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its direct incorporation into a peptide chain during Fmoc-based SPPS. This approach is more straightforward for beginners compared to on-resin lipidation strategies. The bulky and hydrophobic nature of this amino acid derivative presents unique challenges, including the potential for slower coupling kinetics and peptide aggregation.

General Workflow for SPPS using this compound

The overall process of incorporating this compound into a peptide sequence via SPPS is illustrated in the following workflow diagram.

Caption: High-level workflow for solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

This section provides detailed protocols for the key steps in the incorporation of this compound. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Resin Selection and Preparation

For the synthesis of C-terminal amide peptides, a Rink Amide resin is a suitable choice. For C-terminal acids, a 2-chlorotrityl chloride (2-CTC) or Wang resin can be used.

Protocol for Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent.

Fmoc Deprotection

The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

Protocol for Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

| Parameter | Recommended Condition | Notes |

| Reagent | 20% Piperidine in DMF (v/v) | Prepare fresh daily. |

| Reaction Time | 2 x (3-5 min + 15-20 min) | Can be monitored by UV absorbance of the filtrate at ~301 nm.[5] |

| Temperature | Room Temperature |

Coupling of this compound

Due to its steric bulk, the coupling of this compound may require more potent activating reagents and longer reaction times compared to standard amino acids.

Caption: Detailed workflow for a single amino acid coupling cycle.

Recommended Coupling Reagents and Conditions:

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Notes |

| HBTU/DIPEA | 1 : 0.95 : 2 | 2 - 4 hours | A commonly used and effective combination. |

| HATU/DIPEA | 1 : 0.95 : 2 | 1 - 3 hours | Generally more reactive than HBTU, good for hindered couplings. |

| DIC/Oxyma | 1 : 1 : 1 | 2 - 6 hours | A carbodiimide-based method that can reduce racemization. |

Protocol for HBTU/DIPEA Coupling:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Cleavage and Final Deprotection

The final step involves cleaving the peptide from the solid support and simultaneously removing the side-chain protecting groups, including the OtBu group from the glutamic acid residue. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.

Recommended Cleavage Cocktail:

A common cleavage cocktail, often referred to as "Reagent K," is suitable for peptides containing sensitive residues.

| Component | Percentage (v/v) | Purpose |

| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |

| Water | 5% | Scavenger |

| Phenol | 5% | Scavenger |

| Thioanisole | 5% | Scavenger |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for trityl groups |

Protocol for Cleavage:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail fresh in a fume hood.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Troubleshooting Common Challenges

The incorporation of the bulky and hydrophobic this compound can lead to challenges in peptide synthesis.

| Challenge | Cause | Mitigation Strategy |

| Incomplete Coupling | Steric hindrance from the large side chain. Peptide aggregation on the resin. | Use a more potent coupling reagent (e.g., HATU). Increase the coupling time and/or temperature (e.g., to 40-50°C). Perform a double coupling. Use a solvent mixture that disrupts secondary structures (e.g., DMF with a small percentage of DMSO). |

| Peptide Aggregation | The hydrophobic palmitoyl (B13399708) chain can promote inter-chain interactions. | Synthesize on a low-loading resin (0.1-0.3 mmol/g). Use chaotropic salts (e.g., LiCl) in the coupling and deprotection solutions. Incorporate pseudoproline dipeptides in the sequence if possible. |

| Side Reactions during Cleavage | Re-attachment of the palmitoyl group or other side reactions with scavenged protecting groups. | Use an optimized cleavage cocktail with a sufficient amount and variety of scavengers. Minimize the cleavage time to what is necessary for complete deprotection. |

Purification and Analysis

The crude peptide containing the palmitoyl moiety will be significantly more hydrophobic than its non-lipidated counterpart. This property should be considered when developing a purification method.

Purification:

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[6]

-

Column: A C4 or C8 stationary phase is often more suitable for purifying highly hydrophobic peptides than a C18 phase, as it can prevent irreversible binding.

-

Mobile Phase: A gradient of increasing acetonitrile (B52724) concentration in water, both containing 0.1% TFA, is typically used. The gradient may need to be shallower to achieve good separation.

Analysis:

-

Mass Spectrometry (MS): To confirm the identity and molecular weight of the purified peptide.

-

Analytical RP-HPLC: To assess the purity of the final product.

Conclusion

This compound is an invaluable reagent for the synthesis of acylated peptides with enhanced therapeutic properties. While its use presents challenges due to its size and hydrophobicity, these can be effectively managed through the careful selection of synthesis parameters, including potent coupling reagents, optimized reaction times, and appropriate purification strategies. This guide provides a foundational understanding and practical protocols to assist researchers in the successful application of this important building block in their peptide synthesis endeavors.

References

In-Depth Technical Guide: Certificate of Analysis for Fmoc-Lys(Pal-Glu-OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods and quality control parameters typically found in a Certificate of Analysis (CoA) for Fmoc-Lys(Pal-Glu-OtBu)-OH. This doubly protected amino acid is a critical building block in solid-phase peptide synthesis, particularly for the production of lipidated peptides and analogues of glucagon-like peptide-1 (GLP-1).

Compound Information

This compound is a derivative of L-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a palmitoylated glutamic acid, which itself is protected as a tert-butyl ester.

| Parameter | Value |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(((S)-5-(tert-butoxy)-5-oxo-4-palmitamidopentanoyl)amino)hexanoic acid |

| CAS Number | 1491158-62-3 |

| Molecular Formula | C46H69N3O8 |

| Molecular Weight | 792.06 g/mol [1] |

| Appearance | White to off-white solid or powder[1][2] |

| Storage | Store at -20°C[1][2] |

Analytical Specifications and Methods

The quality of this compound is assessed through a series of analytical tests to confirm its identity, purity, and physical properties. The following tables summarize the typical tests, acceptance criteria, and detailed experimental protocols.

Identity Tests

| Test | Method | Acceptance Criteria |

| ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | The spectrum conforms to the structure of this compound.[1] |

| Mass Spectrometry | MS (ESI) | The measured molecular weight is consistent with the theoretical mass.[1] |

Purity Assessment

| Test | Method | Acceptance Criteria |

| Purity by HPLC | Reversed-Phase High-Performance Liquid Chromatography | ≥ 98.0% |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (for both Lys and Glu) |

Physicochemical Properties

| Test | Method | Acceptance Criteria |

| Solubility | Visual Inspection | Soluble in DMF and DMSO. |

| Moisture Content | Karl Fischer Titration | ≤ 1.0% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify the main component from any impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

-

Gradient: A linear gradient from 70% to 100% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is a powerful technique to confirm the chemical structure of the molecule.

-

Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Concentration: Approximately 10 mg/mL.

-

Procedure: The sample is dissolved in the deuterated solvent, and the spectrum is acquired at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to determine the molecular weight of the compound, confirming its identity.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).